molecular formula C11H11N3 B15254908 5-(Aminomethyl)-4-methyl-1H-indole-2-carbonitrile

5-(Aminomethyl)-4-methyl-1H-indole-2-carbonitrile

Cat. No.: B15254908
M. Wt: 185.22 g/mol
InChI Key: SGCPHCWZJKEBOW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-methyl-1H-indole-2-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features an aminomethyl group at the 5-position, a methyl group at the 4-position, and a carbonitrile group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-methyl-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-methyl-1H-indole-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce primary amines .

Scientific Research Applications

5-(Aminomethyl)-4-methyl-1H-indole-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-methyl-1H-indole-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Known for its antiviral properties.

    5-(Hydroxymethyl)-2-furancarboxylic acid: Used in biopolymer production.

Uniqueness

5-(Aminomethyl)-4-methyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-(aminomethyl)-4-methyl-1H-indole-2-carbonitrile

InChI

InChI=1S/C11H11N3/c1-7-8(5-12)2-3-11-10(7)4-9(6-13)14-11/h2-4,14H,5,12H2,1H3

InChI Key

SGCPHCWZJKEBOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C#N)CN

Origin of Product

United States

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